molecular formula C15H15NO4 B14062777 Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate

Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate

Cat. No.: B14062777
M. Wt: 273.28 g/mol
InChI Key: RBSRYTODBHZQGM-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzo, cyclohepta, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzoic acid derivative with an isoxazole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is unique due to its specific combination of benzo, cyclohepta, and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 12-methoxy-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C15H15NO4/c1-18-10-6-7-11-9(8-10)4-3-5-12-13(15(17)19-2)16-20-14(11)12/h6-8H,3-5H2,1-2H3

InChI Key

RBSRYTODBHZQGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCC2)C(=NO3)C(=O)OC

Origin of Product

United States

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